molecular formula C₁₀H₁₅NO₃ B050500 Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate CAS No. 36127-17-0

Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate

Cat. No. B050500
CAS RN: 36127-17-0
M. Wt: 197.23 g/mol
InChI Key: WXEMSGQRTGSYOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane, which is structurally related to the compound of interest, can be efficiently achieved from pyroglutamic acid using amide activation, involving reduction and cyclization of a nitroenamine intermediate (Singh et al., 2007). Another method reported involves the [3 + 2] cycloaddition of oxidopyridinium ions to maleimides, highlighting the diversity in synthetic approaches (Yuan et al., 2023).

Molecular Structure Analysis

The molecular structure of derivatives of the compound has been explored using 1H and 13C NMR spectroscopy and X-ray diffraction. For example, the crystal structure of certain esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol has been determined, providing insights into the molecular conformation (Izquierdo et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving the 8-azabicyclo[3.2.1]octane scaffold often involve cycloaddition, as well as reactions under mild conditions allowing for good functional group tolerance. These reactions are crucial for creating various analogues and derivatives for further study (Yuan et al., 2023).

Physical Properties Analysis

The physical properties, such as solubility and melting points, of compounds related to Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate, can be deduced from their molecular structure and synthesis pathways. While specific studies on this compound's physical properties are less common, analyses of related structures provide a good foundation for understanding (Izquierdo et al., 1991); (Yuan et al., 2023).

Chemical Properties Analysis

The chemical properties such as reactivity, stability, and chemical transformations are closely tied to the compound's molecular framework and synthesis methods. The reported reactions and their conditions contribute to the understanding of its chemical behavior (Yuan et al., 2023); (Singh et al., 2007).

Scientific Research Applications

1. Synthesis of Tropane Alkaloids

  • Application Summary: The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
  • Methods of Application: The methodologies reported involve the stereochemical control achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
  • Results or Outcomes: This application has led to the synthesis of tropane alkaloids, which display a wide array of interesting biological activities .

2. Drug Discovery

  • Application Summary: 2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
  • Methods of Application: The synthetic approaches to access this bicyclic architecture and its presence in the total synthesis of several target molecules have been summarized .
  • Results or Outcomes: The 2-azabicyclo[3.2.1]octane system has gained significant interest in the past decades due to its synthetic and pharmacological potential .

3. Asymmetric 1,3-Dipolar Cycloadditions

  • Application Summary: This compound has been used in the first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone .
  • Methods of Application: The process uses a rhodium(II) complex/chiral Lewis acid binary system .
  • Results or Outcomes: The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities (up to >99 : 1 dr, 99% ee) .

properties

IUPAC Name

methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-7,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEMSGQRTGSYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(=O)C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00957545
Record name 2-(Carbomethoxy)-3-tropinone
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URL https://comptox.epa.gov/dashboard/DTXSID00957545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate

CAS RN

36127-17-0
Record name 2-(Carbomethoxy)-3-tropinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 36127-17-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Carbomethoxy)-3-tropinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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